molecular formula C23H20N2O2 B12538848 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- CAS No. 653605-00-6

2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-

Cat. No.: B12538848
CAS No.: 653605-00-6
M. Wt: 356.4 g/mol
InChI Key: HKDAYCCINKKFTJ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- is a chemical compound with the molecular formula C23H20N2O2 and a molecular weight of 356.424 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a cyano group, and a cyclopentyloxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate, are commonly used due to their simplicity and cost-effectiveness . These methods allow for the large-scale production of the compound with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and amide groups in the compound make it reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano and amide groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its ability to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.

Properties

CAS No.

653605-00-6

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

6-cyano-N-(3-cyclopentyloxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H20N2O2/c24-15-16-8-9-18-13-19(11-10-17(18)12-16)23(26)25-20-4-3-7-22(14-20)27-21-5-1-2-6-21/h3-4,7-14,21H,1-2,5-6H2,(H,25,26)

InChI Key

HKDAYCCINKKFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N

Origin of Product

United States

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